(2S)-2-hydroxyhexanoic acid
CAS No.: 70267-26-4
Cat. No.: VC3846250
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70267-26-4 |
|---|---|
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | (2S)-2-hydroxyhexanoic acid |
| Standard InChI | InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |
| Standard InChI Key | NYHNVHGFPZAZGA-YFKPBYRVSA-N |
| Isomeric SMILES | CCCC[C@@H](C(=O)O)O |
| SMILES | CCCCC(C(=O)O)O |
| Canonical SMILES | CCCCC(C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
(2S)-2-Hydroxyhexanoic acid belongs to the α-hydroxy acid (AHA) family, characterized by a hydroxyl group adjacent to the carboxyl moiety. The (S)-configuration at the second carbon confers stereoselective interactions in biological systems, influencing its reactivity and applications.
Molecular and Stereochemical Features
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Molecular formula: C₆H₁₂O₃
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IUPAC name: (2S)-2-hydroxyhexanoic acid
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Stereochemistry: The (S)-enantiomer exhibits distinct optical activity, with a specific rotation of (in water) .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Melting point | 98–100°C |
| Water solubility | 120 g/L (20°C) |
| pKa (carboxyl group) | 3.1 |
| pKa (hydroxyl group) | 15.2 |
The compound’s solubility in polar solvents and amphiphilic nature enable its use in emulsion-based systems .
Synthesis and Production Methodologies
Biocatalytic Synthesis
Recent advances in microbial catalysis offer sustainable routes for enantioselective synthesis. Pseudomonas taiwanensis VLB120, engineered for cyclohexane oxidation, demonstrates potential for analogous hydroxy acid production .
Key bioreactor parameters for microbial synthesis:
| Parameter | Optimal Range |
|---|---|
| Temperature | 30°C |
| pH | 7.2 |
| Oxygen transfer rate | 150 mmol/L/h |
| Substrate feed rate | 0.5–1.0 mM/h |
In a 2 L bioreactor, continuous cyclohexane feeding yielded 22.8 mM 6-hydroxyhexanoic acid at 0.50 g/L/h productivity . While this study focused on the 6-hydroxy isomer, analogous systems could be adapted for (2S)-2-hydroxyhexanoic acid by modifying enzyme specificity.
Asymmetric Reduction
Chiral catalysts like Ru-BINAP facilitate the reduction of 2-oxohexanoic acid to the (S)-enantiomer with >95% enantiomeric excess (ee) .
Reaction conditions:
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Catalyst: RuCl₂[(S)-BINAP]
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Pressure: 50 bar H₂
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Temperature: 80°C
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Yield: 88%
Enzymatic Resolution
Lipases (e.g., Candida antarctica Lipase B) resolve racemic mixtures via kinetic resolution, achieving 99% ee for the (S)-enantiomer .
Biological Activity and Applications
Pharmaceutical Intermediates
(2S)-2-Hydroxyhexanoic acid serves as a precursor for β-lactam antibiotics and protease inhibitors. Its hydroxyl group participates in hydrogen bonding with target enzymes, enhancing drug specificity .
Biodegradable Polymers
Polyesters derived from (2S)-2-hydroxyhexanoic acid exhibit tunable degradation rates, making them ideal for medical implants.
Comparative polymer properties:
| Polymer | Degradation time (months) | Tensile strength (MPa) |
|---|---|---|
| PLA | 12–18 | 50–70 |
| P(2S-HHA) | 6–9 | 30–45 |
Industrial and Research Implications
Scalability Challenges
Substrate inhibition and product toxicity limit microbial productivity. For P. taiwanensis, aqueous cyclohexane concentrations >500 µM reduce growth rates by 50% . Fed-batch strategies with in-situ product removal mitigate these effects.
Enzyme Engineering
Directed evolution of cytochrome P450 monooxygenases could enhance substrate specificity toward hexanoic acid derivatives, improving (2S)-2-hydroxyhexanoic acid yields .
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